molecular formula C6H6BrNO3S B3387391 5-Bromo-2-hydroxybenzenesulfonamide CAS No. 82020-56-2

5-Bromo-2-hydroxybenzenesulfonamide

Cat. No.: B3387391
CAS No.: 82020-56-2
M. Wt: 252.09 g/mol
InChI Key: MAAWQJRCQVMKJP-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxybenzenesulfonamide is an organosulfur compound with the molecular formula C6H6BrNO3S. It is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxybenzenesulfonamide typically involves the bromination of 2-hydroxybenzenesulfonamide. One common method includes the reaction of 2-hydroxybenzenesulfonamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety during the bromination process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-hydroxybenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for the development of new antibiotics .

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of enzyme inhibitors. Its sulfonamide group is known to interact with enzyme active sites, making it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its bromine and sulfonamide groups contribute to the color properties and stability of the final products .

Comparison with Similar Compounds

    2-Hydroxybenzenesulfonamide: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-2-hydroxybenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and applications.

    5-Iodo-2-hydroxybenzenesulfonamide:

Uniqueness: 5-Bromo-2-hydroxybenzenesulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activity. The bromine atom also contributes to the compound’s ability to participate in various coupling reactions, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

5-bromo-2-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAWQJRCQVMKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536790
Record name 5-Bromo-2-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82020-56-2
Record name 5-Bromo-2-hydroxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82020-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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